molecular formula C15H9BrClNO2 B2467706 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione CAS No. 1425943-26-5

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione

Cat. No.: B2467706
CAS No.: 1425943-26-5
M. Wt: 350.6
InChI Key: CPSDZWUWQNPAEO-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.

Biochemical Analysis

Biochemical Properties

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione has been found to interact with the human dopamine receptor D2 This interaction suggests that the compound could play a role in biochemical reactions involving this receptor, potentially influencing neurological processes

Molecular Mechanism

It has been suggested that isoindoline-1,3-dione derivatives may modulate the dopamine receptor D2 This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Chemical Reactions Analysis

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium thiocyanate, aryl diazonium salts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

2-[(4-bromo-2-chlorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSDZWUWQNPAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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